4-Bromo-3,5-dinitrobenzoic acid
Overview
Description
4-Bromo-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C7H3BrN2O6. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by nitro groups, and the hydrogen at position 4 is replaced by a bromine atom. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
4-Bromo-3,5-dinitrobenzoic acid can be synthesized through several methods. One common synthetic route involves the nitration of 4-bromobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and fuming nitric acid as nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yields .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
4-Bromo-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include sulfuric acid, nitric acid, tin(II) chloride, and iron. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
4-Bromo-3,5-dinitrobenzoic acid can be compared with other similar compounds, such as:
3,5-Dinitrobenzoic acid: Lacks the bromine atom at position 4, making it less reactive in certain substitution reactions.
4-Bromo-3-nitrobenzoic acid: Contains only one nitro group, resulting in different chemical properties and reactivity.
2-Bromo-3,5-dinitrobenzoic acid: The position of the bromine atom affects the compound’s reactivity and applications
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-3,5-dinitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKRKRORVUEWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-52-6 | |
Record name | 4-Bromo-3,5-dinitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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